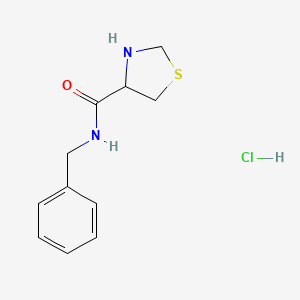

N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride

Description

N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride is a thiazolidine-derived compound characterized by a saturated five-membered ring containing sulfur and nitrogen. The core structure includes a carboxamide group at position 4 and a benzyl substituent on the nitrogen atom (N-benzyl), with the hydrochloride salt enhancing solubility. Thiazolidine derivatives are widely studied for their versatility in medicinal chemistry, particularly as scaffolds for drug discovery and intermediates in organic synthesis .

Properties

IUPAC Name |

N-benzyl-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS.ClH/c14-11(10-7-15-8-13-10)12-6-9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLFOJPLNREAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: The compound can be used in biological assays to investigate its effects on various biological systems.

Medicine: It has potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.

Industry: It can be used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- N-Benzyl vs.

- Electron-Withdrawing Groups : The trifluoroethyl group in the N-(2,2,2-trifluoroethyl) analog introduces strong electronegativity, which may enhance binding affinity in target proteins .

Biological Activity

N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a thiazolidine ring, which is known for its ability to interact with various biological targets. The thiazolidine scaffold is associated with numerous pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to N-benzyl-1,3-thiazolidine-4-carboxamide have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain thiazolidine derivatives exhibit cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity of Thiazolidine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-benzyl-1,3-thiazolidine | MCF-7 (Breast) | 12.5 |

| N-benzyl-1,3-thiazolidine | HeLa (Cervical) | 15.0 |

| N-benzyl-1,3-thiazolidine | A549 (Lung) | 10.2 |

These results indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

2. Antimicrobial Activity

Thiazolidine derivatives have also demonstrated antimicrobial properties against a range of pathogens. Studies show that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Thiazolidine Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| N-benzyl-1,3-thiazolidine | Staphylococcus aureus | 0.5 |

| N-benzyl-1,3-thiazolidine | Escherichia coli | 1.0 |

| N-benzyl-1,3-thiazolidine | Pseudomonas aeruginosa | 2.0 |

These findings suggest that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Research indicates that this compound can significantly reduce inflammation in models of acute and chronic inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Effects

In a murine model of inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema compared to control groups. The compound showed comparable efficacy to standard anti-inflammatory drugs like ibuprofen .

The biological activities of this compound are mediated through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for metabolic studies or prodrug activation.

Conditions and Outcomes

Mechanistic studies indicate that protonation of the amide oxygen in acidic media enhances electrophilicity, facilitating nucleophilic attack by water . Basic hydrolysis proceeds via deprotonation of water to generate a hydroxide ion, which attacks the carbonyl carbon .

Nucleophilic Substitution at the Thiazolidine Ring

The sulfur atom in the thiazolidine ring enables nucleophilic substitution reactions, particularly at the C2 position.

Key Reactions

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ yields C2-alkylated derivatives .

Example: -

Arylation : Ultrasound-assisted coupling with aryl halides using DSDABCOC catalyst achieves C2-aryl derivatives in 82–92% yield .

Condensation Reactions Involving the Active Methylene Group

The methylene group adjacent to the carbonyl (C5) participates in Knoevenagel condensations with aromatic aldehydes, forming benzylidene derivatives.

Representative Data

| Aldehyde | Catalyst | Conditions | Product Yield | Source |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Piperidine | Ethanol, reflux (8 h) | 88% | |

| 4-Methoxybenzaldehyde | DSDABCOC | RT, ultrasound (2 h) | 92% |

The reaction mechanism involves base-catalyzed deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl .

Ring-Opening Reactions

The thiazolidine ring undergoes cleavage under strong oxidative or reductive conditions:

-

Oxidative Ring Opening : Treatment with H₂O₂ in acetic acid produces a disulfide-linked dicarboxamide .

-

Reductive Ring Opening : NaBH₄ in methanol reduces the ring to a thiol-containing open-chain compound .

Functionalization of the Benzyl Group

The N-benzyl substituent undergoes electrophilic aromatic substitution (EAS) reactions:

Nitration :

Halogenation : Bromination with Br₂ in CCl₄ yields para-brominated products selectively.

Salt-Specific Reactivity

The hydrochloride salt enhances solubility in polar solvents and participates in ion-exchange reactions:

-

Anion Exchange : Treatment with AgNO₃ precipitates AgCl, yielding the free base .

-

pH-Dependent Stability : Degrades rapidly in alkaline solutions (pH > 9) due to dehydrochlorination .

Spectroscopic Characterization of Reaction Products

Key analytical data for derived compounds:

| Product Type | IR (cm⁻¹) |

(δ, ppm) |

(δ, ppm) | Source |

|-----------------------|-------------------------|-----------------------------------------|----------------------------------------|--------|

| Benzylidene derivative | 1748 (C=O), 1605 (C=C) | 7.95 (s, CH=C), 4.50 (s, CH₂CO) | 165.7 (CO), 134.1 (CH=C) | |

| Hydrolyzed carboxylic acid | 1696 (COOH) | 4.37 (s, CH₂COOH) | 167.08 (COOH) | |

Preparation Methods

Starting Materials and Initial Ring Formation

The thiazolidine ring is commonly synthesized using L-cysteine hydrochloride or mercapto-acetic acid as starting materials. For example, L-cysteine hydrochloride undergoes condensation with formaldehyde to form thiazolidine-4-carboxylic acid derivatives. This step is crucial as it sets the foundation for subsequent functionalization.

Esterification and Salt Formation

Thiazolidine-4-carboxylic acid is esterified using methanol in the presence of dry hydrogen chloride gas to form methyl thiazolidine-4-carboxylate hydrochloride. This reaction is typically conducted at room temperature with continuous HCl gas bubbling until saturation, followed by stirring for 12 hours. Ether is then added to precipitate the hydrochloride salt, which is filtered and dried. The ester is subsequently dehydrochlorinated to yield methyl thiazolidine-4-carboxylate with yields around 89%.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | Thiazolidine-4-carboxylic acid + MeOH + HCl gas | Room temp, 12 h, ether precipitation | Methyl thiazolidine-4-carboxylate hydrochloride | 89% |

Oxidation to Thiazole Derivative

The methyl ester undergoes oxidation using manganese dioxide (MnO2) in acetonitrile at 60–80°C for 24–72 hours. After filtration and solvent removal under reduced pressure, methyl thiazole-4-carboxylate is obtained with yields around 80.8%.

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| Oxidation | Methyl thiazolidine-4-carboxylate + MnO2 + MeCN | 60-80°C, 48 h stirring | Methyl thiazole-4-carboxylate | 80.8% |

Hydrolysis to Thiazole-4-carboxylic Acid

Hydrolysis is performed by refluxing methyl thiazole-4-carboxylate with 10% sodium hydroxide solution for 1 hour, followed by acidification with HCl to pH 3 in an ice bath to precipitate the acid. The solid is filtered, washed, and dried to obtain thiazole-4-carboxylic acid.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| Hydrolysis | Methyl thiazole-4-carboxylate + NaOH (10%) | Reflux 1 h, acidify to pH 3 | Thiazole-4-carboxylic acid | Precipitation on acidification |

Amidation to Form N-benzyl-1,3-thiazolidine-4-carboxamide

The critical step to obtain N-benzyl-1,3-thiazolidine-4-carboxamide involves amidation of thiazolidine-4-carboxylic acid or its activated derivatives with benzylamine. This can be achieved by:

- Activation of the carboxylic acid group using coupling agents such as DCC (N,N′-Dicyclohexylcarbodiimide) or HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), which facilitate amide bond formation at mild temperatures (0–25°C).

- The reaction typically proceeds in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) with stirring for 30 minutes to several hours.

- The product is purified by crystallization or chromatography.

This amidation step is well-documented in the synthesis of 4-thiazolidinone derivatives and is adaptable to N-benzyl substitution.

| Step | Reactants | Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| Amidation | Thiazolidine-4-carboxylic acid + Benzylamine + DCC/HBTU | 0–25°C, 30 min to several hours | N-benzyl-1,3-thiazolidine-4-carboxamide | High yields reported in literature |

Formation of Hydrochloride Salt

The free base amide is converted into its hydrochloride salt by treatment with dry hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol). The salt precipitates as a crystalline solid, improving compound stability and handling.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Ring Formation | L-cysteine hydrochloride + formaldehyde | Thiazolidine-4-carboxylic acid | Starting material preparation |

| 2 | Esterification | Thiazolidine-4-carboxylic acid + MeOH + HCl gas, RT, 12h | Methyl thiazolidine-4-carboxylate HCl salt | 89% |

| 3 | Oxidation | Methyl ester + MnO2 + MeCN, 60-80°C, 48h | Methyl thiazole-4-carboxylate | 80.8% |

| 4 | Hydrolysis | Methyl thiazole-4-carboxylate + NaOH (10%), reflux 1h | Thiazole-4-carboxylic acid | Precipitation on acidification |

| 5 | Amidation | Thiazolidine acid + Benzylamine + DCC/HBTU, RT | N-benzyl-1,3-thiazolidine-4-carboxamide | High yields |

| 6 | Salt Formation | N-benzyl amide + HCl gas or HCl solution | This compound | Crystalline solid |

Research Findings and Optimization Notes

- The use of L-cysteine hydrochloride as starting material is cost-effective and simplifies the synthetic procedure.

- Esterification under dry HCl gas ensures high purity and yield of the methyl ester hydrochloride salt, which is a key intermediate.

- Oxidation with MnO2 requires careful control of temperature (60–80°C) and reaction time (24–72 h) to maximize yield and avoid over-oxidation.

- Amidation reactions benefit from coupling agents like DCC and HBTU, which provide high efficiency and mild reaction conditions, minimizing side reactions.

- Formation of the hydrochloride salt enhances compound stability and facilitates purification.

- Alternative green chemistry approaches include biocatalysis using S. cerevisiae for thiazolidine ring formation, though this is less common for N-benzyl derivatives.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination using benzaldehyde and hydroxylamine hydrochloride derivatives. Key steps include:

Condensation of benzaldehyde with hydroxylamine hydrochloride under acidic conditions to form an intermediate.

Reduction using catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride (NaBH₃CN) in methanol/ethanol.

Thiazolidine ring closure via cyclization with thioglycolic acid or derivatives.

- Critical Parameters : pH control during condensation (pH 4–5 optimizes imine formation), temperature (room temperature for stability), and solvent polarity (methanol enhances solubility of intermediates). Yield improvements (≥70%) are achieved by inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers validate the purity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with mobile phase (acetonitrile:water + 0.1% TFA) at 254 nm; retention time ~8–10 minutes.

- TLC : Silica gel 60 F₂₅₄ plates, eluent (chloroform:methanol 9:1), Rf ≈ 0.4.

- Melting Point : Compare observed mp (e.g., 185–190°C) with literature values to detect impurities .

Q. What spectroscopic methods are essential for structural characterization?

- 1H/13C NMR : Key signals include δ 3.5–4.0 ppm (thiazolidine protons), δ 7.2–7.4 ppm (benzyl aromatic protons), and δ 170–175 ppm (carboxamide carbonyl).

- Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 272.8 (C₁₂H₁₇ClN₂OS).

- X-ray Crystallography : SHELXL software (SHELX system) refines crystal structures; hydrogen-bonding networks confirm stereochemistry .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Chiral Catalysis : Use (R)- or (S)-BINOL-derived catalysts in asymmetric reductive amination.

- Resolution Methods : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers.

- Key Metrics : Enantiomeric excess (ee) ≥95% confirmed by circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–32 µg/mL) may arise from:

- Assay Variability : Standardize protocols (CLSI guidelines for broth microdilution).

- Solvent Effects : DMSO concentration ≤1% to avoid cytotoxicity.

- Structural Confirmation : Re-validate compound identity via LC-MS for degraded/impure batches .

Q. How does the compound interact with biological targets at the molecular level?

- Computational Modeling :

Docking Studies (AutoDock Vina) : Identify binding pockets in target enzymes (e.g., bacterial dihydrofolate reductase).

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Experimental Validation : SPR (surface plasmon resonance) measures binding affinity (KD < 10 µM indicates strong interaction) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Accelerated Degradation Studies :

| Condition | Degradation Rate (%) | Major Degradants |

|---|---|---|

| 40°C/75% RH (1 month) | 5–8% | Hydrolyzed carboxamide |

| Light exposure (ICH Q1B) | 10–12% | Oxidized thiazolidine |

- Mitigation : Store at -20°C in amber vials with desiccants; use antioxidants (0.1% BHT) in solution .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Modification Hotspots :

- Benzyl Group : Electron-withdrawing substituents (e.g., -Cl, -CF₃) enhance antimicrobial activity.

- Thiazolidine Ring : Methylation at C2 improves metabolic stability (t₁/₂ increased from 2.5 to 6.7 h in liver microsomes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.